molecular formula C13H7Cl2NO2 B11847220 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile

3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile

Cat. No.: B11847220
M. Wt: 280.10 g/mol
InChI Key: LMSOLKXHBMKBFV-UHFFFAOYSA-N
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Description

3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile: is a chemical compound with the molecular formula C₁₃H₇Cl₂NO₂ and a molecular weight of 280.11 g/mol . This compound is characterized by the presence of chloro and hydroxy groups attached to a benzonitrile structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 5-chloro-2-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H7Cl2NO2

Molecular Weight

280.10 g/mol

IUPAC Name

3-chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H7Cl2NO2/c14-9-1-2-12(17)13(6-9)18-11-4-8(7-16)3-10(15)5-11/h1-6,17H

InChI Key

LMSOLKXHBMKBFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=CC(=CC(=C2)C#N)Cl)O

Origin of Product

United States

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